molecular formula C8H17NO6 B11732490 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid hydrate

2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid hydrate

Cat. No.: B11732490
M. Wt: 223.22 g/mol
InChI Key: JLIWGTMHYWJUPM-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid hydrate is a compound with the molecular formula C8H15NO5. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid hydrate typically involves the protection of serine with a tert-butoxycarbonyl group. The reaction is carried out by treating serine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 2-{[(Tert-butoxy)carbonyl]amino}-3-oxopropanoic acid.

    Reduction: Reformation of 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid.

    Deprotection: Formation of serine from the removal of the Boc group.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid hydrate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid hydrate involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthesis. The compound can be selectively deprotected under acidic conditions to reveal the free amino group, allowing for further chemical modifications .

Comparison with Similar Compounds

Similar Compounds

    2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate: Similar structure but with a phenyl group instead of a hydroxyl group.

    2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid: Similar structure but with an additional carbon in the backbone.

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid hydrate is unique due to its specific combination of a Boc-protected amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its role in peptide synthesis highlight its importance in both research and industrial applications .

Properties

Molecular Formula

C8H17NO6

Molecular Weight

223.22 g/mol

IUPAC Name

3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate

InChI

InChI=1S/C8H15NO5.H2O/c1-8(2,3)14-7(13)9-5(4-10)6(11)12;/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12);1H2

InChI Key

JLIWGTMHYWJUPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)O.O

Origin of Product

United States

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